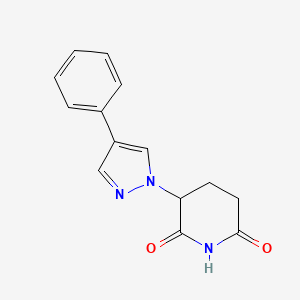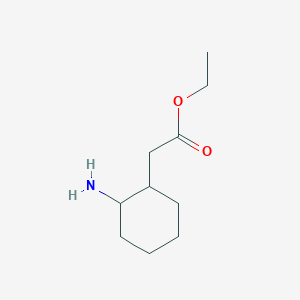
3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione is a heterocyclic compound that features a pyrazole ring attached to a piperidinedione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione typically involves the reaction of a pyrazole derivative with a piperidinedione precursor. One common method involves the condensation of 4-phenyl-1H-pyrazole with 2,6-piperidinedione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-phenyl-1H-pyrazole
- 2,6-Piperidinedione
- 1,3-diphenyl-1H-pyrazole
Uniqueness
3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione is unique due to its combined pyrazole and piperidinedione structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
3-(4-phenylpyrazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)16-13)17-9-11(8-15-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,16,18,19) |
Clé InChI |
MDZKPPOXISVQGC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C=C(C=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)



